2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid
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Overview
Description
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid is a complex organic compound that features a benzodioxole ring, a furan ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and enoyl group introduction.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Preparation of Furan Intermediate: The furan ring can be synthesized from furfural through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The benzodioxole and furan intermediates are coupled using reagents such as thionyl chloride (SOCl2) and potassium hydroxide (KOH) in ethanol under ultrasonic irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the enoyl group, converting it to a saturated alkyl chain.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid moiety.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar benzodioxole and enoyl group structure.
Uniqueness
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid is unique due to its combination of benzodioxole, furan, and butanoic acid moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-11(2)17(20(25)26)22-18(23)13(21-19(24)15-4-3-7-27-15)8-12-5-6-14-16(9-12)29-10-28-14/h3-9,11,17H,10H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEARSOVZWZNBTD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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